2-Methyl-4-propoxybenzaldehyde

Catalog No.
S917891
CAS No.
883531-90-6
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-propoxybenzaldehyde

CAS Number

883531-90-6

Product Name

2-Methyl-4-propoxybenzaldehyde

IUPAC Name

2-methyl-4-propoxybenzaldehyde

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h4-5,7-8H,3,6H2,1-2H3

InChI Key

WGTVGFZUHDIYSW-UHFFFAOYSA-N

SMILES

CCCOC1=CC(=C(C=C1)C=O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=O)C
  • Organic synthesis: Aromatic aldehydes are versatile intermediates in organic synthesis. They can be used to prepare a variety of other organic compounds, such as pharmaceuticals, fragrances, and polymers. [Source: Chemistry LibreTexts, "Aldehydes and Ketones"()]
  • Material science: Aromatic aldehydes can be used as building blocks in the design of new materials with specific properties. For example, they can be used to create polymers with desired electrical or optical properties. [Source: American Chemical Society, "Polymers"()]
  • Medicinal chemistry: Some aromatic aldehydes have been found to possess biological activity. As a result, they may be used as starting materials for the development of new drugs. [Source: National Institutes of Health, "Medicinal Chemistry"()]

2-Methyl-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It features a benzaldehyde functional group, which is characterized by the presence of a carbonyl group (C=O) directly attached to a benzene ring. This compound is distinguished by its propoxy group (-O-CH2-CH2-CH3) and a methyl group (-CH3) on the benzene ring, contributing to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid (2-methyl-4-propoxybenzoic acid).
  • Reduction: The aldehyde can be reduced to produce 2-methyl-4-propoxybenzyl alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The propoxy group may undergo substitution reactions, allowing for the introduction of other functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research into the biological activity of 2-methyl-4-propoxybenzaldehyde suggests potential therapeutic properties. Compounds with similar structures have been investigated for various biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.
  • Anticancer Activity: Certain analogs have shown promise in inhibiting cancer cell proliferation.

Further studies are needed to fully elucidate the specific biological mechanisms and therapeutic potentials of 2-methyl-4-propoxybenzaldehyde.

The synthesis of 2-methyl-4-propoxybenzaldehyde can be achieved through several methods:

  • Alkylation of Phenols: Starting from 2-methylphenol, a propyl halide (such as propyl bromide) can be used in an alkylation reaction under basic conditions.
  • Formylation: The introduction of the aldehyde group can be accomplished through formylation reactions such as the Vilsmeier-Haack reaction, where a suitable precursor undergoes reaction with phosphorus oxychloride and dimethylformamide.

These methods allow for the efficient production of 2-methyl-4-propoxybenzaldehyde in laboratory settings.

2-Methyl-4-propoxybenzaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: The compound is explored as a potential lead structure in drug development due to its biological activity.
  • Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavorings.

Interaction studies are critical for understanding how 2-methyl-4-propoxybenzaldehyde behaves in biological systems. Research typically focuses on:

  • Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within biological systems, which can inform its safety and efficacy as a therapeutic agent.

These studies contribute to a comprehensive understanding of its potential uses in medicinal chemistry.

Several compounds share structural similarities with 2-methyl-4-propoxybenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-PropoxybenzaldehydeC10H12O2Simpler structure without methyl substitution
3-MethylbenzaldehydeC8H10OLacks propoxy functionality; simpler aldehyde
3-Methoxy-4-propoxybenzaldehydeC12H16O3Contains methoxy instead of methyl; different reactivity
2-Ethyl-4-propoxybenzaldehydeC12H16O2Ethyl substitution instead of methyl

Uniqueness

The uniqueness of 2-methyl-4-propoxybenzaldehyde lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a propoxy group and an aldehyde functionality allows it to participate in diverse

XLogP3

2.6

Dates

Last modified: 08-16-2023

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